molecular formula C16H16O B13565987 2-(9h-Fluoren-9-yl)propan-2-ol CAS No. 56954-90-6

2-(9h-Fluoren-9-yl)propan-2-ol

Cat. No.: B13565987
CAS No.: 56954-90-6
M. Wt: 224.30 g/mol
InChI Key: JVGXPNUMSYDKCO-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-yl)propan-2-ol is an organic compound with the molecular formula C16H16O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group attached to the central carbon of a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-yl)propan-2-ol typically involves the reaction of fluorene with acetone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of a carbanion intermediate, which then attacks the carbonyl group of acetone, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(9H-Fluoren-9-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-yl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the aromatic fluorene moiety can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-Fluoren-9-yl)propan-2-ol
  • 9H-Fluoren-9-ol
  • 2-(9H-Fluoren-9-yl)acetate

Uniqueness

2-(9H-Fluoren-9-yl)propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

56954-90-6

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)propan-2-ol

InChI

InChI=1S/C16H16O/c1-16(2,17)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15,17H,1-2H3

InChI Key

JVGXPNUMSYDKCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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